4-(3,4-Difluorophenoxy)-2-methylaniline

Catalog No.
S748171
CAS No.
946786-40-9
M.F
C13H11F2NO
M. Wt
235.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Difluorophenoxy)-2-methylaniline

CAS Number

946786-40-9

Product Name

4-(3,4-Difluorophenoxy)-2-methylaniline

IUPAC Name

4-(3,4-difluorophenoxy)-2-methylaniline

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

InChI

InChI=1S/C13H11F2NO/c1-8-6-9(3-5-13(8)16)17-10-2-4-11(14)12(15)7-10/h2-7H,16H2,1H3

InChI Key

ZVTVNGHNOSFGAT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)F)F)N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)F)F)N

4-(3,4-Difluorophenoxy)-2-methylaniline is an organic compound characterized by its unique structure, which includes a difluorophenoxy group attached to a methylaniline moiety. Its molecular formula is C13H11F2NOC_{13}H_{11}F_2NO and it has a molecular weight of approximately 235.24 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Currently, there is no scientific research available describing a specific mechanism of action for 4-(3,4-Difluorophenoxy)-2-methylaniline.

Due to the lack of specific information on 4-(3,4-Difluorophenoxy)-2-methylaniline, it is advisable to handle it with caution, assuming it might possess similar hazards to other aromatic amines. These can include:

  • Skin and eye irritation: Aromatic amines can cause irritation and burns upon contact with skin and eyes [].
  • Toxicity: Depending on the specific structure, aromatic amines can be toxic if ingested or inhaled [].
  • Combustibility: Organic compounds generally have some degree of combustibility.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in various amine derivatives.
  • Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups.
  • Coupling Reactions: This compound can engage in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds or more complex structures .

Research indicates that 4-(3,4-Difluorophenoxy)-2-methylaniline exhibits potential biological activities. It is being studied for its possible antimicrobial and anticancer properties. The specific mechanisms of action may involve interactions with cellular targets such as enzymes or receptors, which could lead to modulation of biochemical pathways relevant to disease processes .

The synthesis of 4-(3,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 2,4-difluorophenol with 2-methylaniline. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate nucleophilic substitution, resulting in the formation of the desired product. For industrial applications, these methods may be optimized for higher yields and purity using continuous flow reactors and efficient catalysts.

4-(3,4-Difluorophenoxy)-2-methylaniline has various applications across multiple domains:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Materials Science: The compound is utilized in developing advanced materials such as polymers and coatings with specific properties.
  • Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
  • Industrial

The interaction studies for 4-(3,4-Difluorophenoxy)-2-methylaniline focus on its biochemical roles. In medicinal research, it may act as an inhibitor or modulator of specific enzymes or receptors. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic effects and optimizing its applications in drug development .

Several compounds share structural similarities with 4-(3,4-Difluorophenoxy)-2-methylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DifluoroanilineLacks phenoxy and methyl groupsSimpler structure with similar chemical properties
4-(2,4-Difluorophenoxy)-3-methylanilineDifferent substitution pattern on the aniline ringDistinct chemical behavior due to substitution
4-(3-Fluorophenoxy)-2-methylanilineContains a fluorine atom instead of difluoro groupVariation in reactivity and properties
2-(2,4-Difluorophenoxy)-4-methylanilineSimilar phenoxy structure but different positioningAltered reactivity profiles due to structural changes

The uniqueness of 4-(3,4-Difluorophenoxy)-2-methylaniline lies in its specific substitution pattern that imparts distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it valuable for specialized applications where other analogs may not be suitable .

XLogP3

3.3

Dates

Modify: 2023-08-15

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